molecular formula C17H24N2O2 B2674391 Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate CAS No. 2197062-81-8

Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate

Cat. No.: B2674391
CAS No.: 2197062-81-8
M. Wt: 288.391
InChI Key: OIWRWVYHGCNWLJ-UHFFFAOYSA-N
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Description

Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate is a spirocyclic compound characterized by a unique structure where an isoindole ring is fused to a piperidine ring through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate typically involves the formation of the spirocyclic core through a series of reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of an isoindole derivative with a piperidine derivative in the presence of a strong acid or base can lead to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods often involve the use of robust catalysts and reagents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the substituents on the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the isoindole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate: This compound has a similar spirocyclic structure but with an isobenzofuran ring instead of an isoindole ring.

    Tert-butyl 3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with a benzofuran ring, used as an intermediate in drug synthesis.

Uniqueness

Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate is unique due to its isoindole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl spiro[1H-isoindole-3,4'-piperidine]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-13-6-4-5-7-14(13)17(19)8-10-18-11-9-17/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWRWVYHGCNWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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